
Dhfr-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhfr-IN-12 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the folate pathway. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines, thymidylate, and certain amino acids. Inhibitors of DHFR, such as this compound, are valuable in the treatment of various diseases, including cancer, bacterial infections, and parasitic diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dhfr-IN-12 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of starting materials that undergo a series of chemical reactions, such as nucleophilic substitution, reduction, and cyclization, to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. The process often includes purification steps, such as crystallization or chromatography, to obtain the compound in its pure form. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dhfr-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with new functional groups .
Wissenschaftliche Forschungsanwendungen
Dhfr-IN-12 has a wide range of scientific research applications, including:
Wirkmechanismus
Dhfr-IN-12 exerts its effects by binding to the active site of DHFR, thereby inhibiting its enzymatic activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of purines, thymidylate, and certain amino acids. The compound’s high affinity for DHFR and its ability to penetrate cells make it an effective inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dhfr-IN-12 include:
Methotrexate: A well-known DHFR inhibitor used in cancer therapy.
Trimethoprim: An antibacterial agent that inhibits DHFR.
Pyrimethamine: An antimalarial drug that targets DHFR.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for DHFR. Compared to other DHFR inhibitors, this compound may exhibit different pharmacokinetic properties, such as improved cellular uptake and retention .
Conclusion
This compound is a valuable compound with significant applications in scientific research and medicine. Its ability to inhibit DHFR makes it a promising candidate for the development of new therapeutic agents. The compound’s unique properties and versatility in chemical reactions further enhance its potential in various fields of study.
Eigenschaften
Molekularformel |
C28H25N5O3 |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
4-(1,3-diphenylpyrazol-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C28H25N5O3/c1-34-24-14-19(15-25(35-2)27(24)36-3)22-16-23(31-28(29)30-22)21-17-33(20-12-8-5-9-13-20)32-26(21)18-10-6-4-7-11-18/h4-17H,1-3H3,(H2,29,30,31) |
InChI-Schlüssel |
MEMCKFAZJRMZAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=N2)N)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)


![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
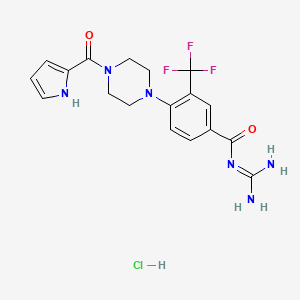
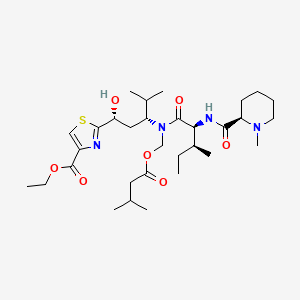
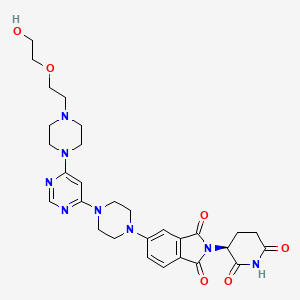
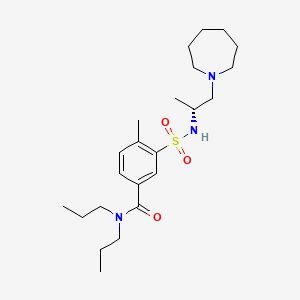

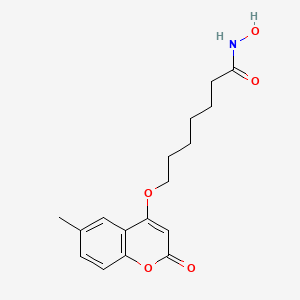
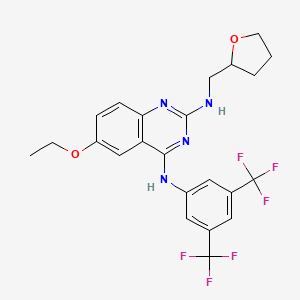
![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
